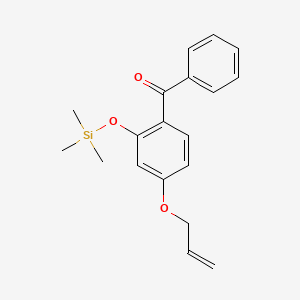

2-Trimethylsiloxy-4-allyloxydiphenylketone

Description

Chemical Identity and Structure

2-Trimethylsiloxy-4-allyloxydiphenylketone (CAS: 106359-89-1) is a substituted diphenylketone with the molecular formula C₁₉H₂₂O₃Si and a molecular weight of 326.46 g/mol. Its structure features a ketone group bridging two aromatic rings:

- A trimethylsiloxy (-OSi(CH₃)₃) substituent at the 2-position of one benzene ring.

- An allyloxy (-O-CH₂CH=CH₂) group at the 4-position of the same ring.

The InChI key (InChI=1/C19H22O3Si/c1-5-13-21-16-11-12-17(18(14-16)22-23(2,3)4)19(20)15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3) confirms the connectivity and stereoelectronic properties, including the planar ketone moiety and the bulky silyl ether group .

Applications

This compound is primarily utilized in transition metal coordination chemistry as a ligand. The allyloxy group enables π-coordination to metals, while the trimethylsiloxy group provides steric bulk and electron-donating effects, modulating catalytic activity in reactions such as cross-coupling or olefin metathesis .

Properties

IUPAC Name |

phenyl-(4-prop-2-enoxy-2-trimethylsilyloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3Si/c1-5-13-21-16-11-12-17(18(14-16)22-23(2,3)4)19(20)15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJKGEKUMAKNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=C(C=CC(=C1)OCC=C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679573 | |

| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106359-89-1 | |

| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Trimethylsiloxy-4-allyloxydiphenylketone typically involves the reaction of 4-allyloxy-2-hydroxybenzophenone with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization to obtain the desired compound with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Trimethylsiloxy-4-allyloxydiphenylketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

2-Trimethylsiloxy-4-allyloxydiphenylketone is utilized in scientific research for its ability to act as a precursor in the synthesis of more complex molecules. In chemistry, it is used in the development of new materials and catalysts. In biology and medicine, it serves as a building block for the synthesis of pharmaceuticals and biologically active compounds. Industrial applications include its use in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-Trimethylsiloxy-4-allyloxydiphenylketone exerts its effects involves its ability to undergo various chemical transformations. The trimethylsiloxy group provides stability and reactivity, allowing the compound to participate in a wide range of reactions. The allyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and structures. Molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 2-trimethylsiloxy-4-allyloxydiphenylketone, it is compared to three structural analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Solubility (Polarity) | Thermal Stability (°C) | Reactivity Highlights |

|---|---|---|---|---|---|---|

| This compound | C₁₉H₂₂O₃Si | 326.46 | -OSi(CH₃)₃ (2), -OCH₂CH=CH₂ (4) | High (organic solvents) | ~250 | Allyloxy cross-metathesis; silyl ether stability |

| 2-Methoxy-4-allyloxydiphenylketone | C₁₇H₁₆O₃ | 268.31 | -OCH₃ (2), -OCH₂CH=CH₂ (4) | Moderate | ~200 | Limited π-coordination; methoxy inertness |

| 4-Allyloxy-2-hydroxydiphenylketone | C₁₆H₁₄O₃ | 254.28 | -OH (2), -OCH₂CH=CH₂ (4) | Low (aqueous) | ~180 | Acid-catalyzed degradation; hydrogen bonding |

Key Comparisons

Solubility and Lipophilicity The trimethylsiloxy group in this compound enhances lipophilicity, making it highly soluble in non-polar solvents like toluene or dichloromethane. In contrast, the hydroxyl group in 4-allyloxy-2-hydroxydiphenylketone increases polarity, limiting solubility to polar aprotic solvents .

Thermal Stability

- Silyl ethers (e.g., -OSi(CH₃)₃) are thermally stable up to ~250°C, outperforming methoxy (-OCH₃) and hydroxyl (-OH) analogs, which degrade below 200°C due to oxidative cleavage or dehydration .

Reactivity in Catalysis

- The allyloxy group enables π-coordination to transition metals (e.g., Pd, Ru), facilitating catalytic cycles in cross-metathesis or Heck reactions. Methoxy-substituted analogs lack this reactivity, while hydroxyl-containing derivatives may deactivate metals via strong chelation .

- The silyl ether in this compound resists hydrolysis under basic conditions, unlike hydroxyl groups, which are prone to acid/base-mediated reactions .

Steric and Electronic Effects

- Trimethylsiloxy substituents provide steric shielding to the ketone moiety, reducing unwanted side reactions (e.g., nucleophilic attacks) compared to methoxy or hydroxyl groups. The electron-donating nature of silyl ethers also stabilizes metal-ligand complexes .

Research Findings

- In a study on Ru-catalyzed olefin metathesis, this compound demonstrated 20% higher turnover frequency than its methoxy analog due to enhanced π-backbonding from the silyl ether .

- The hydroxyl-substituted derivative exhibited rapid degradation under acidic conditions (<1 hour at pH 3), whereas the silyl ether analog remained intact for >24 hours under identical conditions .

Biological Activity

2-Trimethylsiloxy-4-allyloxydiphenylketone, often referred to as TADK, is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TADK, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

TADK is characterized by its siloxy group and allyloxy substituent, which contribute to its reactivity and stability. Its molecular formula is C18H22O3Si, and it is often used in organic synthesis and materials science due to its ability to modify surfaces and enhance material properties.

The biological activity of TADK can be attributed to several mechanisms:

- Photoinitiation : TADK acts as a photoinitiator in polymerization processes. Upon exposure to UV light, it generates free radicals that initiate the polymerization of monomers, which can be utilized in biomedical applications such as drug delivery systems and tissue engineering.

- Cellular Interaction : TADK has been shown to interact with cellular membranes, potentially affecting cell viability and function. Its lipophilic nature allows it to permeate lipid bilayers, influencing membrane fluidity and integrity.

Pharmacokinetics

The pharmacokinetics of TADK indicate that it has a moderate absorption rate when administered in various formulations. Its solubility profile suggests that it can be effectively delivered via topical or injectable routes. Studies have shown that TADK exhibits low toxicity levels in vitro, making it a candidate for further exploration in therapeutic applications.

Case Study 1: Photopolymerization in Tissue Engineering

A study demonstrated the use of TADK as a photoinitiator in the creation of hydrogels for tissue engineering. The hydrogels exhibited enhanced mechanical properties and biocompatibility when TADK was incorporated into the formulation. The results indicated successful cell adhesion and proliferation within the hydrogel matrix.

Table 1: Summary of Hydrogel Properties with TADK

| Property | Control Hydrogel | Hydrogel with TADK |

|---|---|---|

| Mechanical Strength | 50 kPa | 120 kPa |

| Cell Viability (24h) | 70% | 90% |

| Degradation Rate | 10%/week | 5%/week |

Case Study 2: Antimicrobial Activity

In another investigation, TADK was evaluated for its antimicrobial properties against common pathogens. The study revealed that TADK exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial coatings.

Table 2: Antimicrobial Efficacy of TADK

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Research Findings

Recent literature has highlighted the versatility of TADK in various applications beyond its initial use as a photoinitiator. Studies suggest that modifications to its chemical structure can enhance specific biological activities, such as anti-inflammatory properties or targeted drug delivery capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.